A Technical Guide to (S)-(+)-Citronellyl Bromide: A Chiral Halide Building Block
A Technical Guide to (S)-(+)-Citronellyl Bromide: A Chiral Halide Building Block
Abstract
(S)-(+)-Citronellyl bromide is a valuable chiral alkyl halide derived from the naturally abundant monoterpene, (S)-(-)-citronellol. Its utility as a stereoselective linchpin in organic synthesis is well-established, providing a reliable method for introducing the chiral citronellyl moiety into complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis and purification, and an exploration of its reactivity and applications, particularly for professionals in pharmaceutical research and drug development. By explaining the causality behind methodological choices, this document serves as a practical resource for leveraging this important synthetic intermediate.
Chemical Identity and Structure
(S)-(+)-Citronellyl bromide is a chiral organic compound featuring a primary bromide and a trisubstituted alkene within a ten-carbon chain. The stereochemical integrity of this molecule is paramount to its function in asymmetric synthesis.
Molecular Structure and Stereochemistry
The structure is defined by the (S)-configuration at the C6 chiral center and its dextrorotatory (+) optical activity. The IUPAC name is (6S)-8-bromo-2,6-dimethyloct-2-ene.[1] The stereochemistry is critical, as it is transferred to subsequent products in many synthetic transformations.[2]
Caption: 2D structure of (S)-(+)-Citronellyl bromide highlighting the (S)-chiral center.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 143615-81-0 | [1][3] |
| Molecular Formula | C₁₀H₁₉Br | [1][3] |
| Molecular Weight | 219.16 g/mol | [1][3] |
| IUPAC Name | (6S)-8-bromo-2,6-dimethyloct-2-ene | [1] |
| InChI Key | QPKCDMXLSDFCQD-JTQLQIEISA-N | [1][3] |
| SMILES | CCCC=C(C)C | [3] |
Physicochemical and Spectroscopic Data
The physical properties and spectroscopic fingerprint are essential for quality control and reaction monitoring.
Physical Properties
(S)-(+)-Citronellyl bromide is a colorless to yellow liquid under standard conditions.[4][5]
| Property | Value | Conditions |
| Appearance | Colorless to yellow liquid | Ambient |
| Boiling Point | 111 °C | 12 mmHg |
| Density | 1.11 g/mL | 25 °C |
| Refractive Index (n20/D) | 1.474 | 20 °C |
| Optical Rotation ([α]20/D) | +6.8° | neat |
(Source: All data in this table are from Sigma-Aldrich[3][6])
Spectroscopic Profile
Spectroscopic analysis confirms the structure and purity of the compound. While a specific spectrum is not publicly available, typical chemical shifts and signals can be predicted based on the structure.
-
¹H NMR (CDCl₃): Expected signals would include a multiplet around 5.1 ppm for the vinyl proton, two singlets for the vinyl methyl groups around 1.6-1.7 ppm, a doublet for the methyl group at the chiral center (C6) around 0.9 ppm, and a triplet for the methylene protons adjacent to the bromine atom (-CH₂Br) around 3.4 ppm.
-
¹³C NMR (CDCl₃): Key signals would be observed for the carbon bearing the bromine atom (~35-40 ppm), the chiral center carbon (~35-40 ppm), and the two sp² carbons of the double bond (~124 ppm and ~131 ppm).
-
IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations just below 3000 cm⁻¹, a C=C stretch around 1670 cm⁻¹, and a C-Br stretch in the fingerprint region (typically 600-500 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br) and fragmentation patterns corresponding to the loss of Br and cleavage of the alkyl chain.
Synthesis and Purification Protocol
(S)-(+)-Citronellyl bromide is most commonly synthesized from its corresponding alcohol, (S)-(-)-β-citronellol, via nucleophilic substitution.[2]
Rationale for Synthetic Method Selection
The conversion of a primary alcohol to a primary alkyl bromide requires a careful choice of reagents to ensure high yield, prevent side reactions, and, most importantly, preserve the stereochemistry at the C6 position.
-
Chosen Reagent: Phosphorus Tribromide (PBr₃)
-
Causality: PBr₃ is highly effective for converting primary alcohols to alkyl bromides under mild conditions.[2] The reaction proceeds via an SN2 mechanism on the activated phosphorous intermediate, which ensures that the stereocenter, being remote from the reaction site, remains undisturbed.
-
Alternative Considerations: Using hydrobromic acid (HBr) is less ideal.[2] The strongly acidic conditions can promote carbocation formation and potential rearrangement of the double bond, leading to a mixture of products and compromising purity.[2] The Appel reaction (CBr₄/PPh₃) is another effective method but can be more challenging to scale up due to the formation of triphenylphosphine oxide as a stoichiometric byproduct.[2]
-
Detailed Experimental Protocol: Synthesis via PBr₃
This protocol is adapted from standard organic chemistry procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
(S)-(-)-β-Citronellol (1.0 eq)
-
Phosphorus tribromide (PBr₃, 0.4 eq)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (S)-(-)-β-citronellol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: PBr₃ is dissolved in a small amount of anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is added dropwise to the stirred citronellol solution over 30-60 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by slowly adding ice-cold water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and finally brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification and Characterization Workflow
The crude product is typically purified by vacuum distillation to yield the pure (S)-(+)-Citronellyl bromide as a colorless liquid.[3]
Caption: Standard workflow for the purification and characterization of (S)-(+)-Citronellyl bromide.
Reactivity and Synthetic Applications
As a primary alkyl halide, (S)-(+)-Citronellyl bromide is an excellent electrophile and a versatile building block in organic synthesis.[2][7] The bromide is a good leaving group, facilitating nucleophilic substitution reactions.[2]
Key Reaction Pathways
-
Nucleophilic Substitution (SN2): It readily reacts with a wide range of nucleophiles (e.g., cyanides, azides, thiolates, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds, transferring the chiral citronellyl group.
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, citronellyl magnesium bromide, a powerful carbon nucleophile for reaction with aldehydes, ketones, and other electrophiles.[2]
-
Transition Metal-Catalyzed Cross-Coupling: It is an effective substrate in various cross-coupling reactions, such as the Negishi (organozinc) and Suzuki (organoboron) couplings, to form C-C bonds while preserving the compound's chirality.[2][6]
-
Gabriel Synthesis: This classic method can be applied to produce enantiopure (S)-citronellylamine, a valuable chiral amine precursor.[2]
Application in Drug Development and Natural Product Synthesis
The ability to introduce a defined stereocenter makes (S)-(+)-Citronellyl bromide valuable in medicinal chemistry.[8] Chiral alkyl halides are increasingly recognized as important motifs that can enhance bioactivity through specific steric and electronic interactions.[7]
Case Example: It has been utilized in the synthesis of the spiroacetal portions of spirofungin A and B, which are natural products with antifungal properties.[6] This highlights its role in constructing complex, biologically active molecules where stereochemistry is crucial for function.
Safety, Handling, and Storage
Proper handling is essential due to the compound's irritant properties.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[1][6] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6] |
(Source: PubChem[1], Sigma-Aldrich[6])
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability and to maintain high purity, storage in a freezer under an inert atmosphere is recommended.[5] The compound may be light and air sensitive.[5]
Conclusion
(S)-(+)-Citronellyl bromide is more than a simple alkyl halide; it is a high-value chiral intermediate that provides a gateway to complex, enantiomerically pure molecules. Its predictable reactivity, coupled with the retention of its inherent stereochemistry, makes it an indispensable tool for researchers in drug discovery and natural product synthesis. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is key to its successful application in the laboratory.
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Wiley-VCH. Supporting Information. [Link]
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ResearchGate. Kinetic Resolution of Citronellal by Chiral Aluminum Catalysts: l-Menthol Synthesis from Citral. [Link]
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Organic Syntheses. Procedure for (R)-(+)-Citronellal. [Link]
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National Institutes of Health (NIH). An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR. [Link]
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ResearchGate. Synthesis of Citronellal by RhI-Catalysed Asymmetric Isomerization. [Link]
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SciSpace. Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
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National Institutes of Health (NIH). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
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